molecular formula C9H13ClN4 B2406882 3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine CAS No. 1201176-24-0

3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine

Cat. No.: B2406882
CAS No.: 1201176-24-0
M. Wt: 212.68
InChI Key: QHZVEUUFUNATLO-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine is a heterocyclic organic compound belonging to the pyridazine family. This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 3-position and a 4-methylpiperazin-1-yl group at the 5-position. It has been studied for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, with reaction conditions involving organic solvents and bases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridazine derivatives.

    Oxidation: Pyridazine N-oxides.

    Reduction: Dihydropyridazine derivatives.

Scientific Research Applications

3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(4-methylpiperazin-1-yl)pyridazine: Characterized by the presence of a chlorine atom and a 4-methylpiperazin-1-yl group.

    3-Chloro-5-(4-methylpiperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

    3-Chloro-5-(4-methylpiperazin-1-yl)pyrazine: Similar structure but with a pyrazine ring instead of a pyridazine ring.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a 4-methylpiperazin-1-yl group makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-chloro-5-(4-methylpiperazin-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c1-13-2-4-14(5-3-13)8-6-9(10)12-11-7-8/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZVEUUFUNATLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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